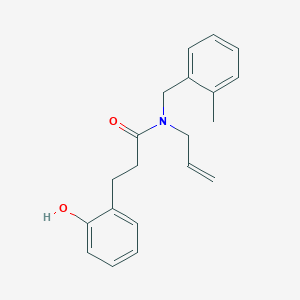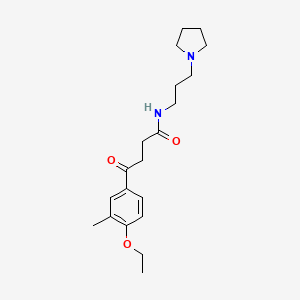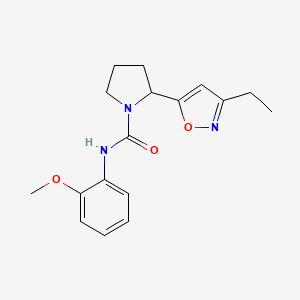![molecular formula C16H19N5O B5906863 N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine, also known as PPNMT inhibitor, is a chemical compound used in scientific research to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla, and PPNMT inhibitor can be used to study the physiological and biochemical effects of this conversion.
Mécanisme D'action
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor works by binding to the active site of PNMT, preventing the enzyme from converting norepinephrine to epinephrine. This inhibition can lead to a decrease in circulating levels of epinephrine and an increase in norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are dependent on the specific research question being investigated. However, some potential effects of this compound inhibition include changes in blood pressure, heart rate, and stress response. This compound inhibitor has also been shown to affect neurotransmitter levels in the brain, which may have implications for the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor is its specificity for PNMT, which allows researchers to selectively inhibit this enzyme without affecting other biochemical processes. However, one limitation of this compound inhibitor is its potential for off-target effects, which may complicate the interpretation of research results.
Orientations Futures
There are many potential future directions for research involving N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor. One area of interest is the role of PNMT in the development and progression of cardiovascular disease. Additionally, this compound inhibitor may have therapeutic potential for the treatment of psychiatric disorders such as anxiety and depression. Further research is needed to fully understand the biochemical and physiological effects of this compound inhibition and its potential clinical applications.
Méthodes De Synthèse
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxy-1-naphthaldehyde with propylamine, followed by the addition of sodium azide and reduction with tin (II) chloride. The resulting product can then be purified using column chromatography.
Applications De Recherche Scientifique
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor has been used in a variety of scientific research studies to investigate the role of PNMT in various physiological and biochemical processes. For example, this compound inhibitor has been used to study the effects of epinephrine on blood pressure regulation, as well as the role of PNMT in stress response and anxiety.
Propriétés
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-propyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-3-10-21-16(18-19-20-21)17-11-14-13-7-5-4-6-12(13)8-9-15(14)22-2/h4-9H,3,10-11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKTQOSKSOOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)



![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)


![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5906871.png)
